

Characterization of Chromium Potassium Sulfate by X-ray Diffraction: A Comparative Guide

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Compound of Interest

Compound Name: *Chromium potassium sulfate dodecahydrate*

Cat. No.: *B147927*

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This guide provides a detailed comparison of the X-ray diffraction (XRD) characteristics of **chromium potassium sulfate dodecahydrate**, $\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$, with two common alternatives: potassium aluminum sulfate dodecahydrate (Potash Alum), $\text{KAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$, and potassium dichromate, $\text{K}_2\text{Cr}_2\text{O}_7$. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize XRD for material characterization.

Comparative Analysis of XRD Data

The crystalline structures of chromium potassium sulfate, potassium aluminum sulfate, and potassium dichromate were analyzed using powder X-ray diffraction. The resulting diffraction data, including 2θ peak positions, d-spacing, and relative intensities, are summarized below.

Compound	Crystal System	Space Group	Key Diffraction Peaks (2θ)	Reference
Chromium Potassium Sulfate Dodecahydrate	Cubic	Pa3	[Calculated values below]	[1]
Potassium Aluminum Sulfate Dodecahydrate	Cubic	Pa3	14.92, 20.7, 24.3, 29.9, 33.8	[1]
Potassium Dichromate	Triclinic	P-1	24.45, 25.71, 27.10	[2]

Note: Experimental powder XRD data for **chromium potassium sulfate dodecahydrate** is not readily available in tabulated format. The theoretical peak positions have been calculated based on its known cubic crystal structure with space group Pa3 and a lattice parameter (a) of approximately 12.2 Å.

Experimental Protocols

Powder X-ray Diffraction (XRD) Analysis

A standard powder X-ray diffraction protocol was followed to characterize the crystalline materials.

1. Sample Preparation:

- A representative sample of each compound was finely ground into a homogenous powder using an agate mortar and pestle.
- The powdered sample was carefully packed into a standard sample holder, ensuring a flat and level surface.

2. Instrumentation:

- A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) was used for the analysis.
- The instrument was operated at a voltage of 40 kV and a current of 30 mA.

3. Data Collection:

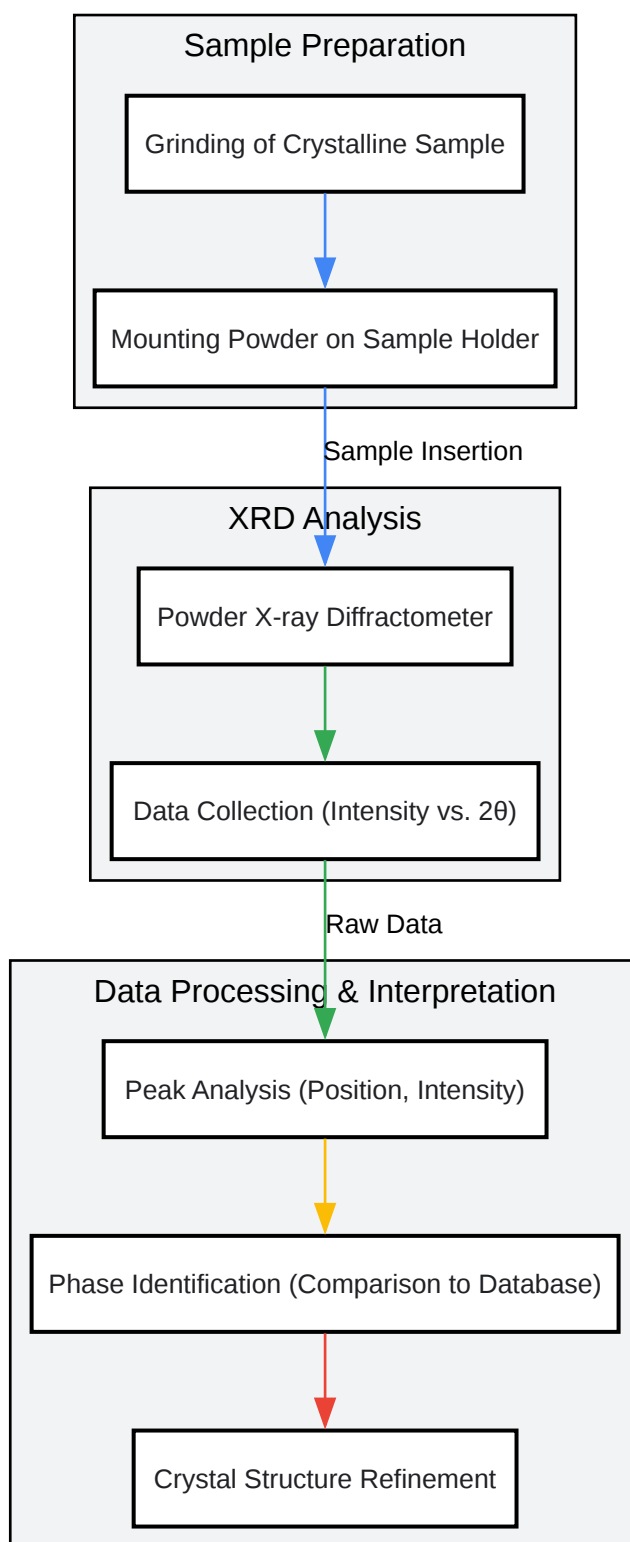
- The diffraction patterns were recorded over a 2θ range of 10° to 80° .
- A step size of 0.02° and a scan speed of $2^\circ/\text{minute}$ were employed.

4. Data Analysis:

- The resulting diffraction patterns were analyzed to determine the peak positions (2θ), d-spacings, and relative intensities.
- Phase identification was performed by comparing the experimental patterns with standard reference data from the Joint Committee on Powder Diffraction Standards (JCPDS) database where available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of crystalline powders using X-ray diffraction.



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XRD Experimental Workflow

Structural Insights

Chromium potassium sulfate dodecahydrate is isomorphous with potassium aluminum sulfate dodecahydrate, both belonging to the alum group with a cubic crystal structure and space group Pa3.[1] This structural similarity results in comparable XRD patterns, although the difference in the trivalent cation (Cr^{3+} vs. Al^{3+}) leads to slight shifts in the diffraction peak positions due to variations in ionic radii and electron density. In contrast, potassium dichromate possesses a triclinic crystal structure, which results in a distinctly different and more complex XRD pattern compared to the cubic alums.[2] These differences in their diffraction patterns allow for unambiguous identification and differentiation of these compounds.

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References

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